
Tribromo(tribromomethoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(tribromomethoxy)methane is a chemical compound with the molecular formula CBr3OCHBr3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms, and an additional tribromomethoxy group is attached to the methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromo(tribromomethoxy)methane can be synthesized through the bromination of methoxy compounds. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tribromoformate derivatives.
Reduction: Reduction reactions can convert this compound to less brominated compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Tribromoformate derivatives.
Reduction: Less brominated methoxy compounds.
Substitution: Substituted methoxy compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tribromo(tribromomethoxy)methane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromomethane (Bromoform): A simpler compound with the formula CHBr3, lacking the methoxy group.
Dibromo(tribromomethoxy)methane: A related compound with two bromine atoms on the methane carbon and a tribromomethoxy group.
Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
Uniqueness
Tribromo(tribromomethoxy)methane is unique due to the presence of both tribromo and tribromomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Eigenschaften
CAS-Nummer |
109575-87-3 |
|---|---|
Molekularformel |
C2Br6O |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
tribromo(tribromomethoxy)methane |
InChI |
InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |
InChI-Schlüssel |
GLRHOKUGEASYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(Br)(Br)Br)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)


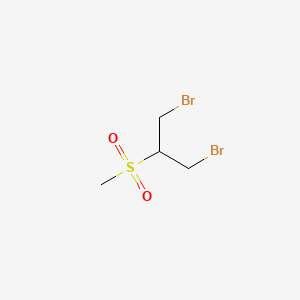
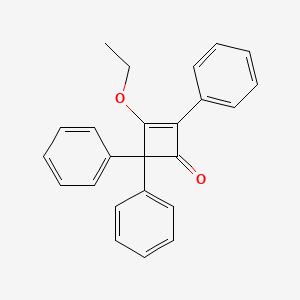

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)

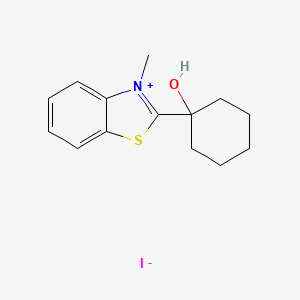
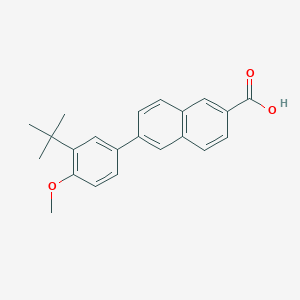
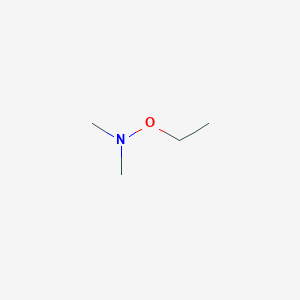
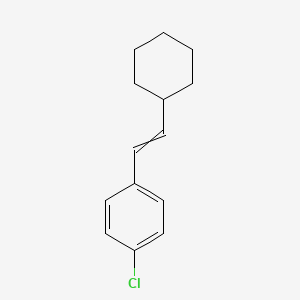
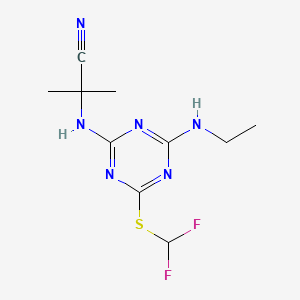
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
